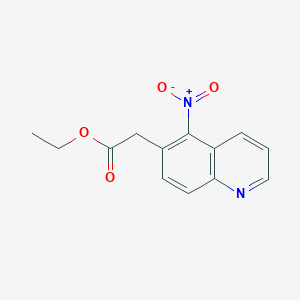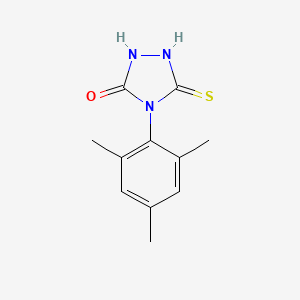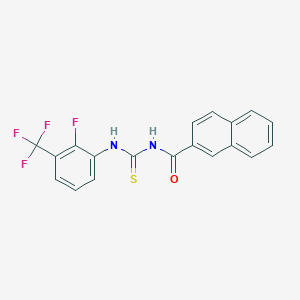
N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide” is a compound that contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . Another study reported the synthesis of a compound by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered thiophene ring and a six-membered ring. It also contains a secondary amide (aliphatic), a hydroxyl group, and a secondary alcohol .Applications De Recherche Scientifique
Anticonvulsant Activity
- Cinnamamide derivatives, including N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide, have been studied for their potential anticonvulsant properties. These studies explore the crystal structures of such derivatives and analyze their interactions to understand how their molecular structure correlates with anticonvulsant activity. The presence of a phenyl ring, electron-donor atom, and hydrogen-bond acceptor/donor domain in these compounds is considered beneficial for anticonvulsant activity (Żesławska et al., 2017). Other studies also support the anticonvulsant potential of cinnamamide derivatives (Guan et al., 2009), (Gunia-Krzyżak et al., 2017).
Antidepressant-like Action
- Research has highlighted the synthesis and evaluation of N-(2-hydroxyethyl) cinnamamide derivatives, including their antidepressant activities. These studies demonstrated that some cinnamamide derivatives significantly reduce immobility time in tests, indicating antidepressant-like actions (Deng et al., 2011), (Han et al., 2014).
Effect on Atopic Dermatitis
- Cinnamamide derivatives have been investigated for their effects on atopic dermatitis (AD). They have been found to ameliorate symptoms such as epidermal and dermal thickness and mast cell infiltration, suggesting potential as anti-AD agents (Choi et al., 2019).
Neuroprotective Properties
- Some studies have focused on the neuroprotective properties of cinnamamide derivatives, evaluating them for various nervous system disorders. These derivatives have shown potential in animal models for properties such as anticonvulsant, antidepressant, analgesic, anti-inflammatory, and sedative/hypnotic effects (Gunia-Krzyżak et al., 2015), (Gunia-Krzyżak et al., 2017).
Antioxidant Activities
- Research on 3,5-dialkoxy-4-hydroxycinnamamides, related to the cinnamamide family, has shown that these compounds exhibit significant antioxidant activities. These findings suggest potential applications in managing oxidative stress-related disorders (Kang et al., 2008).
Serotonin Antagonism
- Cinnamamides with aminoalkyl groups have been studied as potential serotonin antagonists. This research is essential for understanding the pharmacological activity of these compounds and their possible applications in treating serotonin-related disorders (Dombro & Woolley, 1964).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to exhibit antibacterial activity, particularly against escherichia coli .
Mode of Action
It is suggested that the compound may interact with its targets to induce antibacterial effects .
Result of Action
It has been suggested that the compound exhibits antibacterial activity .
Propriétés
IUPAC Name |
(E)-N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-14(15-7-4-12-20-15)10-11-17-16(19)9-8-13-5-2-1-3-6-13/h1-9,12,14,18H,10-11H2,(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTNGAUHTIXZCI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2981344.png)
![(1S,2R)-2-[(4S)-2-methyl-4-{1-[(1-{4-[(pyridin-4-yl)sulfonyl]phenyl}azetidin-3-yl)methyl]piperidin-4-yl}-1,2,3,4-tetrahydroisoquinolin-4-yl]cyclopentyl methylcarbamate](/img/structure/B2981345.png)
![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2981346.png)
![N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine](/img/structure/B2981347.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2981349.png)



![4-[(2,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2981359.png)
![1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2981360.png)


